N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-14-6-7-17(16(20)12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQZEWHDKGEOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366440 | |
| Record name | N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-16-4 | |
| Record name | N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DIFLUOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting phenylpiperazine with an appropriate acylating agent.
Introduction of the difluorophenyl group: This step involves the reaction of the intermediate with 2,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on mood and cognition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, emphasizing key differences in substituents and inferred pharmacological properties:
Key Observations:
Substituent Effects on Lipophilicity: The 2,4-difluorophenyl group in the target compound balances lipophilicity, favoring blood-brain barrier penetration compared to bulkier substituents like 2-chloro-5-trifluoromethylphenyl in .
Receptor Selectivity :
- Piperazine derivatives with aromatic substituents (e.g., phenyl in , pyrimidinyl in ) are often associated with GPCR modulation. Pyrimidinyl groups may confer selectivity for serotonin receptors (5-HT₁A/2A) due to π-π stacking interactions .
Metabolic Considerations :
- Fluorine atoms in the target compound and reduce oxidative metabolism, extending half-life. Sulfonyl-containing analogs () may resist enzymatic degradation via steric hindrance.
Structural Flexibility :
- Replacement of phenylpiperazine with methylpiperazine () simplifies the structure but may reduce binding affinity due to decreased aromatic interactions.
Research Findings and Implications
- Neurological Applications : Piperazine-acetamide derivatives are prevalent in antipsychotic and antidepressant drug design. The target compound’s fluorinated phenyl group may optimize brain uptake .
- Antimicrobial Potential: Sulfonyl-thiophene analogs () exhibit structural similarities to sulfonamide antibiotics, hinting at possible antibacterial or antifungal activity.
- SAR Trends : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance stability but may reduce solubility. Balancing these effects is critical for drug development.
Biological Activity
N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHFNO
- SMILES : C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
- InChIKey : GAQZEWHDKGEOCC-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 332.15691 | 179.0 |
| [M+Na]+ | 354.13885 | 190.4 |
| [M+NH4]+ | 349.18345 | 184.9 |
| [M+K]+ | 370.11279 | 182.9 |
| [M-H]- | 330.14235 | 181.5 |
This structural information indicates that the compound has significant lipophilicity, which is crucial for its biological activity.
Anticonvulsant Activity
Recent studies have synthesized various derivatives of this compound to evaluate their anticonvulsant properties. In one study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were assessed for their efficacy in animal models of epilepsy using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.
Key Findings:
- Efficacy : Compounds demonstrated varying degrees of anticonvulsant activity, with some derivatives showing significant protection in the MES test at doses of 100 mg/kg.
- Structure-Activity Relationship (SAR) : The introduction of fluorine atoms was found to enhance anticonvulsant activity, likely due to increased metabolic stability and lipophilicity, facilitating central nervous system (CNS) penetration .
Inhibition of Enzymatic Activity
Another important aspect of the biological activity of this compound is its potential as an inhibitor of specific enzymes. For instance, compounds with similar structures have been shown to inhibit α-L-fucosidases effectively.
Case Study:
In a related study on N-substituted acetamides, it was revealed that the presence of fluorine groups significantly increased the potency against α-L-fucosidases, with IC50 values as low as 0.0079 μM observed for certain derivatives . This suggests that this compound may exhibit similar inhibitory effects.
Q & A
Basic: What synthetic routes are commonly employed for preparing N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-chloroacetamide derivatives with substituted piperazines under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) . For example, in analogous syntheses, phenylpiperazine is coupled with chloroacetamide intermediates at a 1:1.1 molar ratio to minimize side products . Yield optimization strategies include:
- Stoichiometric adjustments : Using a slight excess (1.1 eq.) of phenylpiperazine to drive the reaction to completion .
- Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity crystals (e.g., 48% yield after recrystallization) .
- Catalysis : Employing bases like triethylamine to deprotonate intermediates and accelerate coupling .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in the 2,4-difluorophenyl group appear as doublets in δ 6.5–7.5 ppm .
- ESI-MS : To confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- Elemental Analysis : Cross-validating observed vs. calculated C, H, and N percentages (e.g., ±0.3% deviation) to assess purity .
- HPLC : For purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in pharmacological data between structurally similar acetamide derivatives?
Methodological Answer:
Contradictions in activity (e.g., antimicrobial vs. anticonvulsant effects) arise from substituent-dependent interactions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Comparing analogs with variations in the phenylpiperazine or fluorophenyl moieties. For instance, replacing 4-phenylpiperazine with 4-(2-chlorophenyl)piperazine can enhance receptor affinity .
- Dose-Response Curves : Testing compounds across a concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
- Target-Specific Assays : Using receptor-binding assays (e.g., dopamine D3 receptor profiling) or enzyme inhibition studies to isolate mechanisms .
- Meta-Analysis : Cross-referencing data from multiple studies to identify trends, such as fluorine substitution correlating with improved blood-brain barrier penetration .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in receptors (e.g., dopamine D3). For example, the phenylpiperazine group may anchor in hydrophobic pockets, while the difluorophenyl moiety engages in halogen bonding .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
- In Silico ADMET Profiling : Software like SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) and toxicity risks (e.g., hERG inhibition) .
Basic: How is the compound’s purity validated, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystallinity and purity .
- Residual Solvent Testing : GC-MS to ensure compliance with ICH limits (e.g., <500 ppm for acetonitrile) .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., dihydrochloride forms improve aqueous solubility by 10-fold) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Advanced: How are structure-activity relationships (SAR) systematically explored for this compound?
Methodological Answer:
- Analog Library Synthesis : Prepare derivatives with substituent variations (e.g., 4-phenyl → 4-benzylpiperazine) .
- Pharmacophore Mapping : Identify critical moieties (e.g., the acetamide linker’s role in hydrogen bonding) .
- Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to uncover off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
